1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 899970-39-9
Cat. No.: VC8314346
Molecular Formula: C20H17N3O4
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899970-39-9 |
|---|---|
| Molecular Formula | C20H17N3O4 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O4/c1-14-2-4-15(5-3-14)12-22-13-16(6-11-19(22)24)20(25)21-17-7-9-18(10-8-17)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
| Standard InChI Key | NPQFBDCOFPGJPW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This compound is notable for its structural complexity, featuring a dihydropyridine ring substituted with a 4-methylphenyl group and a 4-nitrophenyl group. Its molecular formula is , and it has a molecular weight of 363.4 g/mol.
Structural Features
| Property | Details |
|---|---|
| IUPAC Name | 1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)N+[O-] |
| InChI Key | NPQFBDCOFPGJPW-UHFFFAOYSA-N |
The compound's structure includes:
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A dihydropyridine core, which is a six-membered heterocyclic ring.
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Functional groups such as a carboxamide () and nitro () moiety.
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Substituents including a methylphenyl and nitrophenyl group.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
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Hantzsch Reaction: The dihydropyridine ring is formed through the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
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Substitution Reactions: Introduction of the methylphenyl and nitrophenyl groups via electrophilic or nucleophilic substitution.
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Amidation Reaction: Formation of the carboxamide functional group using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production
For large-scale production, industrial methods optimize these reactions using:
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Continuous flow reactors for better control of reaction parameters.
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Automated synthesis platforms to enhance efficiency.
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Stringent conditions to maximize yield and purity.
Pharmaceutical Research
Dihydropyridines are widely studied for their pharmacological properties, particularly as calcium channel blockers in cardiovascular treatments. While specific biological activity data for this compound is unavailable, its structural similarity to other dihydropyridines suggests potential applications in drug discovery.
Material Science
The electron-donating methylphenyl group and electron-withdrawing nitro group may impart unique electronic properties, making the compound relevant for optoelectronic materials research.
Spectroscopic Characterization
To confirm the structure, techniques such as:
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Nuclear Magnetic Resonance (NMR): and NMR can identify proton environments and carbon skeletons.
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Infrared Spectroscopy (IR): Useful for identifying functional groups like (amide) and (nitro).
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Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.
Retrosynthesis Analysis
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